molecular formula C20H16N4O2S B2674024 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide CAS No. 2034400-02-5

2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide

Cat. No.: B2674024
CAS No.: 2034400-02-5
M. Wt: 376.43
InChI Key: XEICORRTXUHUBM-UHFFFAOYSA-N
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Description

2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide typically involves a multi-step process One common method involves the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone coreThe final step involves the acylation of the resulting intermediate to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinazolinone and dihydroquinazolinone derivatives, each with unique biological activities .

Mechanism of Action

The mechanism of action of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved include inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydroquinazolin-4(1H)-one derivatives: These compounds share a similar quinazolinone core and exhibit a range of biological activities.

    Thiophene derivatives: Known for their anti-inflammatory and antimicrobial properties.

    Pyridine derivatives: Widely studied for their potential as enzyme inhibitors and therapeutic agents.

Uniqueness

2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide is unique due to its combination of the quinazolinone, thiophene, and pyridine moieties, which confer a distinct set of biological activities and potential therapeutic applications.

Properties

IUPAC Name

2-(4-oxoquinazolin-3-yl)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c25-18(12-24-13-23-16-7-2-1-6-15(16)20(24)26)22-11-14-5-3-9-21-19(14)17-8-4-10-27-17/h1-10,13H,11-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEICORRTXUHUBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC3=C(N=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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